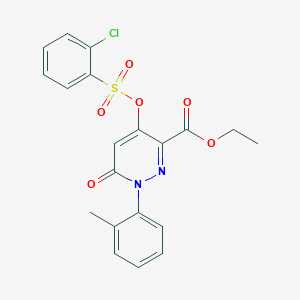

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Beschreibung

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group at position 4, a 2-chlorophenyl substituent on the sulfonyl moiety, and an o-tolyl (2-methylphenyl) group at position 1. Its design incorporates electron-withdrawing (e.g., sulfonyl, chloro) and hydrophobic (e.g., o-tolyl) groups, which are common in bioactive molecules targeting protein interactions .

Eigenschaften

IUPAC Name |

ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-16(29-30(26,27)17-11-7-5-9-14(17)21)12-18(24)23(22-19)15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREFZGSKVGQOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a pyridazine ring with multiple functional groups, including an ester and sulfonate moiety. Its structural formula can be represented as follows:

This unique structure contributes to its versatility and reactivity in various biological contexts.

Antimicrobial Properties

Research indicates that Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibits antibacterial activity. It has been shown to inhibit the growth of several microbial strains, potentially through mechanisms involving enzyme inhibition. Notably, it may target kinases and proteases essential for microbial metabolism.

In vitro studies have demonstrated that this compound can effectively disrupt biofilm formation in pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, which are notorious for their resistance to conventional antibiotics .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.75 μg/mL | Enzyme inhibition |

| Pseudomonas aeruginosa | 1.0 μg/mL | Disruption of metabolic pathways |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be attributed to its ability to bind to specific cellular targets. This binding inhibits enzymatic activities crucial for cellular metabolism and proliferation. For instance, studies have indicated that the compound may interfere with the function of Oct3/4, a transcription factor involved in maintaining pluripotency in stem cells .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, the compound was tested against a panel of bacterial strains. The results showed significant antibacterial activity with MIC values comparable to those of established antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogs

Physicochemical Properties

Hydrophobic vs. Polar Groups :

- The 2-chlorophenylsulfonyloxy group in the target compound enhances hydrophobicity compared to hydroxyl or methoxy substituents (e.g., Compound 12d, 220–223°C melting point due to hydrogen bonding ).

- Trifluoromethyl groups (e.g., Compound 15) increase metabolic stability and electron-withdrawing effects .

Research Implications

- Structure-Activity Relationship (SAR) : The position and nature of substituents critically influence bioactivity. For example:

- Synthetic Feasibility : Yields for analogs range from 40% to 95%, with electron-deficient aryl groups (e.g., nitro in Compound 12g) often requiring optimized coupling conditions .

Vorbereitungsmethoden

Cyclocondensation for Dihydropyridazine Core Formation

The synthesis begins with constructing the dihydropyridazine ring via cyclocondensation. A hydrazine derivative (e.g., hydrazine hydrate) reacts with a diketone precursor, such as ethyl acetoacetate, under reflux conditions. For example, heating at 80–90°C in ethanol for 8–12 hours facilitates cyclization, forming the 1,6-dihydropyridazine intermediate. The o-tolyl group is introduced at the N1 position during this step by substituting the hydrazine with o-toluidine, ensuring regioselectivity.

Key Reaction Parameters :

- Solvent : Ethanol (polar protic) promotes nucleophilic attack and ring closure.

- Temperature : Reflux (≈80°C) balances reaction rate and by-product minimization.

- Stoichiometry : A 1:1 molar ratio of hydrazine to diketone prevents oligomerization.

Sulfonylation at the C4 Position

The dihydropyridazine intermediate undergoes sulfonylation at the C4 hydroxyl group using 2-chlorophenylsulfonyl chloride. This step is conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds at 0–5°C to minimize side reactions, such as over-sulfonylation or ester hydrolysis.

Reaction Equation :

$$

\text{Dihydropyridazine-OH} + \text{2-Cl-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{TEA}]{\text{DCM}} \text{Dihydropyridazine-OSO}2\text{C}6\text{H}4\text{2-Cl} + \text{HCl}

$$

Optimization Insights :

- Base Selection : Triethylamine outperforms pyridine due to faster HCl sequestration.

- Solvent Polarity : Dichloromethane’s low polarity reduces nucleophilic competition.

Esterification at the C3 Position

The C3 carboxyl group is esterified using ethyl chloroformate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step is typically conducted in tetrahydrofuran (THF) at room temperature for 6–8 hours.

Critical Considerations :

- Catalyst Loading : 5 mol% DMAP ensures complete conversion without side products.

- Moisture Control : Anhydrous conditions prevent hydrolysis of the ethyl ester.

Purification and Isolation Strategies

Column Chromatography

Crude product purification employs silica gel column chromatography with a gradient elution of ethyl acetate and hexane (10:90 to 40:60). The target compound elutes at ≈30% ethyl acetate, yielding >95% purity.

Elution Profile :

| Fraction | Ethyl Acetate (%) | Hexane (%) | Component |

|---|---|---|---|

| 1–5 | 10 | 90 | Impurities |

| 6–12 | 30 | 70 | Target |

| 13–15 | 40 | 60 | By-products |

Recrystallization

Final purification uses recrystallization from ethyl acetate/hexane (1:3) at −20°C. This step removes residual solvents and enhances crystalline integrity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis with Structural Analogs

Key differences arise from substituent electronic effects:

- The 2-chlorophenyl group enhances electrophilicity at the sulfonyloxy moiety compared to methoxy substituents.

- o-Tolyl improves steric hindrance, reducing degradation kinetics relative to p-tolyl analogs.

Optimization and Troubleshooting

Solvent Selection

- Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but risks ester hydrolysis.

- Non-Polar Solvents : Toluene reduces side reactions but prolongs reaction time (24+ hours).

Temperature Control

Catalytic Additives

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonyl chloride solubility, boosting yield to 85%.

Q & A

Q. What strategies mitigate degradation during long-term stability studies?

- Answer :

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 ratio) to prevent hydrolysis .

- Light Protection : Use amber glass vials and conduct experiments under red light .

- Accelerated Stability Testing : 40°C/75% RH for 1 month predicts shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.